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Introduction

Adamantane-1-carbohydrazide is a unique molecule that marries the rigid, lipophilic
adamantane cage with the versatile carbohydrazide functional group. This structure makes it a
valuable building block in medicinal chemistry and materials science.[1][2] The adamantane
moiety is known to impart favorable pharmacokinetic properties, such as increased metabolic
stability and bioavailability, to drug candidates.[1] The carbohydrazide group, on the other
hand, serves as a versatile linker and a pharmacophore, capable of forming various derivatives
like hydrazones with a wide spectrum of biological activities, including antimicrobial and
anticancer effects.[1][3] A thorough understanding of its spectroscopic properties is paramount
for its identification, characterization, and the structural elucidation of its derivatives.

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for adamantane-1-carbohydrazide, offering insights
into the interpretation of its spectra and the experimental protocols for data acquisition.

Molecular Structure and Key Spectroscopic
Features
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The molecular formula for adamantane-1-carbohydrazide is C11H1sN20, with a molecular
weight of 194.27 g/mol .[4][5] The key structural components to consider in its spectroscopic
analysis are the adamantane cage and the carbohydrazide moiety (-CONHNH2).

Adamantane Cage

Carbohydrazide Moiety

NH —— NHz

Click to download full resolution via product page
Caption: Molecular structure of adamantane-1-carbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For adamantane-1-carbohydrazide, both *H and 3C NMR provide distinct signals
characteristic of the adamantane cage and the carbohydrazide group.

'H NMR Spectroscopy
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The proton NMR spectrum of adamantane-1-carbohydrazide is characterized by signals
arising from the adamantane cage protons and the NH and NH:z protons of the carbohydrazide
group.

o Adamantane Protons: The highly symmetrical nature of the adamantane cage results in
overlapping signals for its protons.[6] Typically, the signals for the adamantane protons
appear in the range of & 1.6-2.0 ppm.[7] These signals often present as multiplets or broad
singlets due to the complex spin-spin coupling between the numerous cage protons.

o Carbohydrazide Protons: The protons of the -CONHNH:2 group are exchangeable and their
chemical shifts can be influenced by solvent, concentration, and temperature.

o The NH proton typically appears as a singlet.
o The NH:z protons also often appear as a singlet.

Table 1: Expected *H NMR Chemical Shifts for Adamantane-1-carbohydrazide

Expected Chemical Shift

Proton Type Multiplicity
(6, ppm)

Adamantane-H 16-20 m, br s

-NH- Variable (often broad) S

-NH:z Variable (often broad) s

13C NMR Spectroscopy

The 3C NMR spectrum provides information about the carbon skeleton of the molecule.

o Adamantane Carbons: Due to its symmetry, unsubstituted adamantane shows two signals in
its 13C NMR spectrum.[8] For adamantane-1-carbohydrazide, the substitution at the C-1
position removes some of this symmetry, leading to four distinct signals for the adamantane
cage carbons. The chemical shifts are influenced by their proximity to the electron-
withdrawing carbohydrazide group.[9]
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e Carbonyl Carbon: The carbonyl carbon of the carbohydrazide group is significantly
deshielded and appears at a much lower field, typically in the range of d 170-180 ppm.[10]

Table 2: Expected 3C NMR Chemical Shifts for Adamantane-1-carbohydrazide

Carbon Type Expected Chemical Shift (d, ppm)
Adamantane-C (quaternary, C1) ~40

Adamantane-C (methine, CH) ~28

Adamantane-C (methylene, CHz) ~36-39

Carbonyl-C (C=0) ~176

Experimental Protocol for NMR Spectroscopy

Instrumentation:

e A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal
dispersion, especially for the complex adamantane proton signals.

Sample Preparation:

o Dissolve approximately 5-10 mg of adamantane-1-carbohydrazide in a suitable deuterated
solvent (e.g., DMSO-ds, CDCIs). DMSO-ds is often a good choice as it can help in observing
the exchangeable NH and NH:z protons.

e Transfer the solution to a 5 mm NMR tube.
Data Acquisition:

e 1H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a
90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a
good signal-to-noise ratio.

e 13C NMR: Acquire a proton-decoupled 13C spectrum. A larger number of scans will be
required compared to the *H spectrum due to the lower natural abundance of 13C.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of adamantane-1-carbohydrazide will show characteristic absorption bands for the
N-H, C-H, and C=0 bonds.

e N-H Stretching: The N-H stretching vibrations of the primary amine (NHz) and the secondary
amide (NH) groups typically appear as two distinct bands in the region of 3200-3400 cm~1.[7]
One paper reports peaks at 3332.47 and 3278.23 cm~1 for the N-H stretch.[7]

e C-H Stretching: The C-H stretching vibrations of the adamantane cage are observed in the
region of 2800-3000 cm~1.[7] Specific peaks have been reported at 2912.48, 2894.13, and
2849.49 cm~1[7]

e C=0 Stretching (Amide 1): A strong absorption band corresponding to the carbonyl (C=0)
stretching vibration of the amide group is expected around 1613-1670 cm~2.[7][11]

* N-H Bending (Amide II): The N-H bending vibration of the amide group typically appears
around 1520-1550 cm~1.[7] A peak has been reported at 1523.69 cm~1.[7]

e C-H Bending: The C-H bending vibrations of the adamantane cage are observed at lower
wavenumbers, typically around 1368-1452 cm~1.[7]

Table 3: Key IR Absorption Bands for Adamantane-1-carbohydrazide

Expected Wavenumber

Functional Group Vibration Type

(cm™)
N-H Stretching 3200 - 3400
C-H (adamantane) Stretching 2800 - 3000
C=0 (amide) Stretching (Amide I) 1613 - 1670
N-H (amide) Bending (Amide 1) 1520 - 1550
C-H (adamantane) Bending 1368 - 1452
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Experimental Protocol for IR Spectroscopy

Instrumentation:
e A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
Sample Preparation:

o KBr Pellet Method: Mix a small amount of adamantane-1-carbohydrazide with dry
potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a
transparent pellet using a hydraulic press.

» Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the
ATR crystal.

Data Acquisition:

e Record the spectrum over the range of 4000-400 cm~1. A background spectrum of the empty
sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

e Molecular lon (M+): The molecular ion peak for adamantane-1-carbohydrazide is expected
at a mass-to-charge ratio (m/z) of 194.[5]

» Fragmentation Pattern: The fragmentation of 1-substituted adamantanes can follow several
pathways.[12] Common fragmentation patterns for adamantane derivatives involve the loss
of the substituent or fragmentation of the adamantane cage itself.[13]

o A prominent peak is often observed at m/z 135, corresponding to the adamantyl cation
([C10H15]%), formed by the cleavage of the bond between the adamantane cage and the
carbohydrazide group.

o Other fragments may arise from the loss of parts of the carbohydrazide moiety, such as
the loss of NHz (m/z 178) or N2Hs3 (m/z 163).
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o Further fragmentation of the adamantyl cation can lead to smaller hydrocarbon fragments.

Adamantane-1-carbohydrazide
(m/z 194)

- CONHNH:2 - NH:2 - N2Hs

[Adamantyl Cation] [M - NHz2]* [M - N2Hs]*+
(m/z 135) (m/z 178) (m/z 163)

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathways.

Experimental Protocol for Mass Spectrometry

Instrumentation:

e A mass spectrometer with an appropriate ionization source, such as Electron lonization (EI)
or Electrospray lonization (ESI).

Sample Preparation:

e EI-MS: Introduce a small amount of the sample into the ion source, either directly via a solid
probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and
thermally stable.

o ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce
it into the ion source via direct infusion or through a liquid chromatograph (LC).

Data Acquisition:

e Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). The ionization energy
for El is typically 70 eV.[13]

Conclusion
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The spectroscopic properties of adamantane-1-carbohydrazide are well-defined and provide
a comprehensive picture of its molecular structure. NMR spectroscopy confirms the carbon-
hydrogen framework of the adamantane cage and the carbohydrazide moiety. IR spectroscopy
clearly identifies the key functional groups, while mass spectrometry provides the molecular
weight and characteristic fragmentation patterns. This in-depth understanding is crucial for
researchers in drug discovery and materials science who utilize this versatile molecule in the
synthesis of novel compounds with tailored properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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